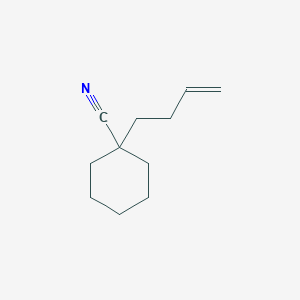
1-(But-3-en-1-yl)cyclohexane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(But-3-en-1-yl)cyclohexane-1-carbonitrile is an organic compound with the molecular formula C11H17N and a molecular weight of 163.26 g/mol . This compound features a cyclohexane ring substituted with a butenyl group and a nitrile group, making it a versatile molecule in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-en-1-yl)cyclohexane-1-carbonitrile typically involves the reaction of cyclohexanone with but-3-en-1-yl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures high efficiency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(But-3-en-1-yl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: The butenyl group can undergo electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), hydrogen halides (HCl, HBr)
Major Products:
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Halogenated cyclohexane derivatives
Applications De Recherche Scientifique
1-(But-3-en-1-yl)cyclohexane-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(But-3-en-1-yl)cyclohexane-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparaison Avec Des Composés Similaires
Cyclohexanecarbonitrile: Similar structure but lacks the butenyl group.
1-(But-3-en-1-yl)cyclohexane: Similar structure but lacks the nitrile group.
Uniqueness: 1-(But-3-en-1-yl)cyclohexane-1-carbonitrile is unique due to the presence of both the butenyl and nitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H17N |
|---|---|
Poids moléculaire |
163.26 g/mol |
Nom IUPAC |
1-but-3-enylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C11H17N/c1-2-3-7-11(10-12)8-5-4-6-9-11/h2H,1,3-9H2 |
Clé InChI |
AXHGEVCIRXYVNS-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC1(CCCCC1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















